molecular formula C12H18ClN B13242983 4-chloro-N-(2-ethylbutyl)aniline

4-chloro-N-(2-ethylbutyl)aniline

Cat. No.: B13242983
M. Wt: 211.73 g/mol
InChI Key: BYPBGHHJHIWAFD-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-ethylbutyl)aniline is a substituted aniline derivative characterized by a chlorine atom at the para position of the aromatic ring and a branched 2-ethylbutyl group attached to the nitrogen atom. These compounds are typically synthesized via condensation or nucleophilic substitution reactions and serve as intermediates in organic synthesis, ligands for metal complexes, or bioactive molecules. The chlorine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the N-alkyl/aryl group modulates steric and electronic properties .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

4-chloro-N-(2-ethylbutyl)aniline

InChI

InChI=1S/C12H18ClN/c1-3-10(4-2)9-14-12-7-5-11(13)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

BYPBGHHJHIWAFD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethylbutyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-chloro-N-(2-ethylbutyl)aniline often involve large-scale nitration and reduction processes, followed by alkylation using suitable alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinone imine derivatives, and reduced amine compounds.

Scientific Research Applications

4-chloro-N-(2-ethylbutyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Chloroaniline Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
4-Chloro-N-(2-ethylbutyl)aniline 2-Ethylbutyl C₁₂H₁₈ClN Hypothetical: High lipophilicity N/A
4-Chloro-N-(2-ethoxyethyl)aniline 2-Ethoxyethyl C₁₀H₁₅Cl₂NO Hydrochloride salt; aqueous solubility
CPYA Pyridin-2-ylmethyl C₁₂H₁₀ClN₂ DNA-binding metal complexes
4-Chloro-N-(ferrocenylidene)aniline Ferrocenylidene C₁₉H₁₅ClNFe Redox-active; catalytic applications
4-Chloro-N-(4-propoxybenzyl)aniline 4-Propoxybenzyl C₁₆H₁₈ClNO Materials science; π-π interactions

Biological Activity

4-Chloro-N-(2-ethylbutyl)aniline is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including toxicity, antimicrobial effects, and potential applications in various fields. The information presented is derived from a range of scientific sources, including peer-reviewed articles and toxicological studies.

4-Chloro-N-(2-ethylbutyl)aniline is classified under the category of anilines, characterized by the presence of an amino group attached to an aromatic ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol
  • CAS Number : 5431-66-7

1. Toxicity Studies

Toxicological evaluations have shown that compounds similar to 4-chloro-N-(2-ethylbutyl)aniline exhibit varying degrees of toxicity. For instance, studies employing the Local Lymph Node Assay (LLNA) have been utilized to assess skin sensitization potential. In these studies, a stimulation index (SI) was calculated to determine the sensitization potential of various compounds, including related anilines. An SI value equal to or greater than 3 indicates a significant sensitization response .

The biological mechanisms through which anilines exert their effects often involve disruption of cellular integrity and interference with metabolic pathways. For example, studies on related compounds have shown that they can alter cell wall integrity and membrane permeability in fungal pathogens, leading to cell death . This mechanism may also apply to 4-chloro-N-(2-ethylbutyl)aniline.

Case Study 1: Skin Sensitization

A study conducted on various chlorinated anilines assessed their skin sensitization potential using the LLNA method. The results indicated varying degrees of sensitization across different compounds, with some exhibiting significant responses at lower concentrations . This suggests that 4-chloro-N-(2-ethylbutyl)aniline may also pose a risk for skin sensitization.

Case Study 2: Antifungal Efficacy

In another investigation focusing on the antifungal properties of volatile organic compounds produced by Xenorhabdus spp., it was found that aniline demonstrated complete inhibition of fungal growth at specific concentrations. This study underscores the potential for similar activity in related compounds like 4-chloro-N-(2-ethylbutyl)aniline .

Data Tables

PropertyValue
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.63 g/mol
CAS Number5431-66-7
Toxicity (SI Value)Varies (SI ≥ 3 indicates sensitization)
Antifungal ActivityComplete inhibition at specific doses

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